
4-甲氧基-3,3-二甲基哌啶
描述
4-Methoxy-3,3-dimethylpiperidine, also known as 4-Methyl-3,3-dimethylpiperidine, is a cyclic organic compound with a molecular formula of C7H15N. It is a colorless, volatile liquid with a boiling point of 92.5 °C and a melting point of -68.5 °C. It is a member of the piperidine family of compounds and is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as esters and amines.
科学研究应用
合成和DNA相互作用
一项关于合成和研究与DNA相互作用的研究突出了吖啶衍生物,通过在甲醇和丙醇中的反应,导致了类似4-甲氧基衍生物的化合物。这些合成的化合物显示出与小牛胸腺DNA的显著结合,暗示了在开发具有治疗意义的新类DNA插入-烷化剂时的潜在应用(Charmantray et al., 2001)。
抗菌和抗癌活性
对来自印度喀拉拉邦西高止山脉的地衣Parmelia erumpens的研究确定了具有抗菌和抗癌活性的化合物。虽然该研究没有直接提到4-甲氧基-3,3-二甲基哌啶,但涉及了具有甲氧基基团的化合物的纯化和表征,显示出显著的生物活性,暗示了甲氧基取代化合物在抗菌和抗癌研究中的潜在用途(Aravind et al., 2014)。
受体结合研究
在神经科学领域,已合成了3,3-二甲基哌啶的衍生物,并对其对σ1和EBP位点的结合亲和力进行了测试。这些研究阐明了设计σ配体所必需的结构-亲和关系,这可能对开发治疗神经退行性疾病的药物有影响(Berardi et al., 2001)。
腐蚀抑制
对N-杂环胺和衍生物的研究,包括类似于3,3-二甲基哌啶的结构,已探索它们作为金属腐蚀抑制剂的用途。这类研究对工业应用,特别是在材料科学领域,做出了贡献,突出了具有哌啶结构的化合物在生物系统之外可以发挥的多方面作用(Babić-Samardžija等,2005)。
先进材料合成
涉及甲氧基取代化合物的合成和聚合研究强调了它们在材料科学中的重要性,特别是在开发具有特定性质的新聚合物方面。这一研究领域可能涵盖在新的背景下利用4-甲氧基-3,3-二甲基哌啶,促进具有独特特性的材料的创造(Pounder et al., 2011)。
生化分析
Biochemical Properties
4-Methoxy-3,3-dimethylpiperidine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby inhibiting or activating its function. For example, 4-Methoxy-3,3-dimethylpiperidine may act as an inhibitor for certain enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
The effects of 4-Methoxy-3,3-dimethylpiperidine on various types of cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Methoxy-3,3-dimethylpiperidine may alter the expression of specific genes involved in metabolic processes, leading to changes in the overall metabolic activity of the cell. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-Methoxy-3,3-dimethylpiperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Methoxy-3,3-dimethylpiperidine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3,3-dimethylpiperidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-3,3-dimethylpiperidine can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methoxy-3,3-dimethylpiperidine can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 4-Methoxy-3,3-dimethylpiperidine may result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
4-Methoxy-3,3-dimethylpiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For instance, 4-Methoxy-3,3-dimethylpiperidine may inhibit the activity of enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell .
Transport and Distribution
The transport and distribution of 4-Methoxy-3,3-dimethylpiperidine within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 4-Methoxy-3,3-dimethylpiperidine can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-Methoxy-3,3-dimethylpiperidine is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Methoxy-3,3-dimethylpiperidine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, thereby modulating its overall activity.
属性
IUPAC Name |
4-methoxy-3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPZCOSIRHBIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



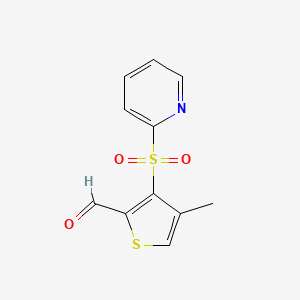
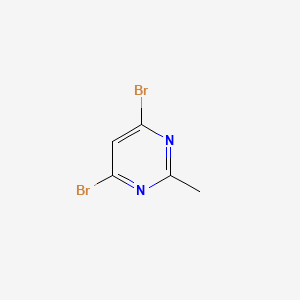
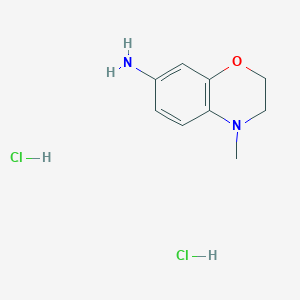


![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
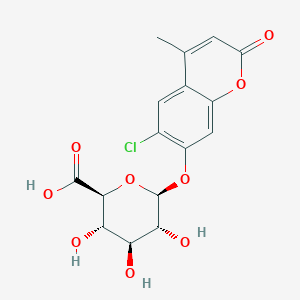


![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)


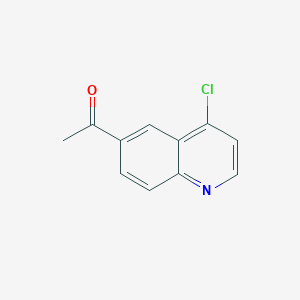
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)